![molecular formula C20H24N2O3S B8692793 Desacetyl Diltiazem](/img/structure/B8692793.png)
Desacetyl Diltiazem
Overview
Description
Desacetyl Diltiazem is a chemical compound known for its pharmacological properties. It is commonly used as a calcium channel blocker and vasodilator, making it valuable in the treatment of cardiovascular disorders such as angina pectoris and hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desacetyl Diltiazem typically involves the condensation of β-diethylaminoethyl chloride with 2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. This is followed by acetylation using acetic anhydride .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Desacetyl Diltiazem undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Common substitution reactions involve the replacement of functional groups with others, such as halogenation or alkylation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Pharmacokinetics and Stability Studies
Desacetyl diltiazem is recognized for its significant presence in plasma, typically accounting for 10% to 20% of the parent drug's concentration. It exhibits 25% to 50% of the coronary vasodilatory potency compared to diltiazem itself . The stability of this compound in human plasma has been investigated using advanced analytical techniques such as Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). A study demonstrated a reliable method for quantifying this compound alongside diltiazem and its other metabolite, N-desmethyl diltiazem, showing consistent recovery rates across various concentration levels .
Analyte | Low Quality Control (LQC) | Medium Quality Control (MQC) | High Quality Control (HQC) |
---|---|---|---|
Diltiazem | 82.9% | 75.4% | 76.7% |
N-desmethyl diltiazem | 76.6% | 69.4% | 71.9% |
This compound | 72.9% | 66.9% | 92.4% |
This table summarizes the recovery rates of different analytes during stability studies, indicating that this compound can be reliably measured even after prolonged storage conditions .
Therapeutic Applications
This compound has been studied for its therapeutic effects, particularly in cardiovascular diseases. Its vasodilatory properties make it a candidate for treating conditions such as hypertension and angina pectoris. Research indicates that this compound may enhance the therapeutic efficacy of diltiazem by contributing to overall vascular relaxation and reducing myocardial oxygen demand .
In addition to its cardiovascular applications, this compound has been implicated in studies related to drug toxicity and overdose scenarios. A notable case involved a patient who ingested a lethal dose of diltiazem, leading to significant concentrations of both diltiazem and this compound being detected post-mortem in various tissues including blood and organs . This highlights the importance of understanding this compound's pharmacokinetics in clinical toxicology.
Metabolism and Drug Interaction Studies
This compound is a major degradation product of diltiazem, formed through hydrolysis processes. Understanding its metabolic pathways is crucial for predicting drug interactions and potential side effects when used in combination therapies . Studies have shown that this compound can influence the pharmacodynamics of other drugs metabolized via similar pathways, necessitating careful monitoring during polypharmacy.
Mechanism of Action
The compound exerts its effects by reducing the transmembrane influx of calcium ions into cells of cardiac muscle and smooth musculature of vessels. This leads to the dilation of coronary and peripheral vessels, increased coronary blood flow, and prevention of coronary artery spasms. The molecular targets include calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium channel blocker with similar vasodilatory effects.
Nifedipine: A dihydropyridine calcium channel blocker used for similar indications.
Amlodipine: A long-acting calcium channel blocker used in the treatment of hypertension and angina
Uniqueness
Desacetyl Diltiazem is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its ability to selectively inhibit calcium influx and its favorable side effect profile make it a valuable compound in clinical practice .
Properties
Molecular Formula |
C20H24N2O3S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3 |
InChI Key |
NZHUXMZTSSZXSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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